1-cyclobutyl-4-ethynyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol It is characterized by a cyclobutyl group attached to the pyrazole ring at the 1-position and an ethynyl group at the 4-position
Preparation Methods
The synthesis of 1-cyclobutyl-4-ethynyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine or other oxidizing agents .
Chemical Reactions Analysis
1-Cyclobutyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bromine for oxidation, hydrazine for reduction, and copper powder for substitution reactions. The major products formed from these reactions are various substituted pyrazole derivatives .
Scientific Research Applications
1-Cyclobutyl-4-ethynyl-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyclobutyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . The compound’s structural features allow it to bind to the active site of the enzyme, disrupting its function and leading to various biological effects .
Comparison with Similar Compounds
1-Cyclobutyl-4-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclobutyl-3-ethynyl-1H-pyrazole: Similar in structure but with the ethynyl group at the 3-position.
1-Cyclobutyl-4-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an ethynyl group at the 4-position.
1-Cyclobutyl-4-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethynyl group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-cyclobutyl-4-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-10-11(7-8)9-4-3-5-9/h1,6-7,9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUGBXXKHKOJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.